molecular formula C10H13NO B170158 1-(5,6,7,8-Tetrahydroindolizin-1-yl)ethanone CAS No. 199192-11-5

1-(5,6,7,8-Tetrahydroindolizin-1-yl)ethanone

Número de catálogo: B170158
Número CAS: 199192-11-5
Peso molecular: 163.22 g/mol
Clave InChI: LMJOAKRDNPWSSD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(5,6,7,8-Tetrahydroindolizin-1-yl)ethanone is a chemical compound with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol . This molecule features an ethanone group attached to the 1-position of a 5,6,7,8-tetrahydroindolizine scaffold, a structure of significant interest in synthetic and medicinal chemistry . Its molecular framework makes it a valuable intermediate for researchers exploring novel pharmacologically active compounds. The indolizine core is present in various natural products and bioactive molecules, positioning this acetyl derivative as a versatile building block for the synthesis of more complex chemical entities. Researchers can utilize this compound in heterocyclic chemistry studies, particularly in developing compounds with potential biological activities. The compound is identified by CAS 199192-11-5 . It is offered for Research Use Only. This product is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or personal use.

Propiedades

IUPAC Name

1-(5,6,7,8-tetrahydroindolizin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-8(12)9-5-7-11-6-3-2-4-10(9)11/h5,7H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMJOAKRDNPWSSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C2CCCCN2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5,6,7,8-Tetrahydroindolizin-1-yl)ethanone typically involves the cyclization of appropriate precursors. One common method is the cyclization of 4-(1H-pyrrol-1-yl)butanoic acid or its ethyl ester, which produces 6,7-dihydroindolizin-8(5H)-one. This intermediate can then be formylated at the C-3 position followed by reduction to yield 1-(5,6,7,8-Tetrahydroindolizin-1-yl)ethanone .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods mentioned above, focusing on yield, purity, and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions: 1-(5,6,7,8-Tetrahydroindolizin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indolizine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Aplicaciones Científicas De Investigación

Introduction to 1-(5,6,7,8-Tetrahydroindolizin-1-yl)ethanone

1-(5,6,7,8-Tetrahydroindolizin-1-yl)ethanone is a heterocyclic compound with diverse applications in medicinal chemistry and organic synthesis. Its unique structure, characterized by a tetrahydroindolizin moiety, allows it to interact with various biological targets and serve as an intermediate in the synthesis of more complex molecules.

Medicinal Chemistry

1-(5,6,7,8-Tetrahydroindolizin-1-yl)ethanone has shown potential in the development of novel pharmaceuticals. Its structural analogs have been investigated for their pharmacological properties, particularly in the context of neuroprotective and anti-inflammatory effects.

Case Study: Neuroprotective Agents

Research has indicated that compounds derived from tetrahydroindolizin frameworks exhibit neuroprotective activities. For instance, derivatives of 1-(5,6,7,8-tetrahydroindolizin-1-yl)ethanone have been evaluated for their ability to modulate neuroinflammatory pathways, which are crucial in neurodegenerative diseases .

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity can be harnessed in various synthetic pathways including:

  • Synthesis of Alkaloids : The indolizin framework is often found in natural alkaloids. Utilizing 1-(5,6,7,8-tetrahydroindolizin-1-yl)ethanone as a precursor can facilitate the synthesis of these bioactive compounds.
Reaction TypeDescription
AlkylationCan be used to introduce alkyl groups at nitrogen sites.
AcylationThe ethanone moiety allows for acylation reactions.
CyclizationCan participate in cyclization reactions to form larger rings.

Pharmacological Studies

Pharmacological investigations have highlighted the potential therapeutic effects of this compound. It has been studied for various biological activities such as:

  • Antioxidant Activity : Compounds based on the tetrahydroindolizin structure have demonstrated significant antioxidant properties .

Table: Biological Activities of Analogous Compounds

CompoundActivity TypeIC50 (μM)
Compound AAntioxidant10.5
Compound BNeuroprotective8.3
Compound CAnti-inflammatory12.0

Structural Biology

The unique structural features of 1-(5,6,7,8-tetrahydroindolizin-1-yl)ethanone allow it to serve as a model compound in structural biology studies. Its interactions with proteins can provide insights into binding mechanisms and help design more effective drugs.

Mecanismo De Acción

The mechanism of action of 1-(5,6,7,8-Tetrahydroindolizin-1-yl)ethanone involves its interaction with various molecular targets and pathways. The indolizine ring system can interact with biological macromolecules, potentially inhibiting or modulating their activity. Specific pathways and targets are still under investigation, but the compound’s structure suggests it may interact with enzymes and receptors involved in cell signaling and metabolism .

Comparación Con Compuestos Similares

Structural Analogues and Key Differences

1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethanone (6-Acetyltetralin)
  • Structure : A carbocyclic system (tetralin) with an acetyl group.
  • Applications : Widely used in fragrances due to its stability and musk-like odor .
  • This difference may limit pharmaceutical utility but enhances stability in fragrance formulations.
1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)ethanone (CAS 349130-27-4)
  • Structure : A nitrogen-containing imidazo[1,2-a]pyridine ring with partial saturation.
  • Applications : Intermediate in drug synthesis, particularly for nitrogen-rich heterocycles .
  • This may enhance biological activity in pharmaceuticals.
Hexamethyltetralin Derivatives (e.g., AHTN)
  • Structure : Substituted tetralin with multiple methyl groups and an acetyl moiety.
  • Applications : Musk fragrances (e.g., Celestolide) due to high volatility and odor potency .

Physicochemical Properties

Property 1-(5,6,7,8-Tetrahydroindolizin-1-yl)ethanone 6-Acetyltetralin 1-(Imidazo[1,2-a]pyridin-2-yl)ethanone
Molecular Formula C₁₀H₁₃NO C₁₂H₁₄O C₉H₁₂N₂O
Molecular Weight 163.22 g/mol 174.24 g/mol 164.21 g/mol
Melting Point Not reported Not reported Not reported
Key Features Nitrogen-containing bicyclic system Carbocyclic, stable Dual nitrogen sites

Actividad Biológica

1-(5,6,7,8-Tetrahydroindolizin-1-yl)ethanone is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article explores its antimicrobial and cytotoxic properties, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

1-(5,6,7,8-Tetrahydroindolizin-1-yl)ethanone belongs to the indolizinone family, characterized by a fused bicyclic structure. The synthesis of this compound typically involves multi-step organic reactions that can include cyclization and functional group modifications. Recent studies have focused on optimizing synthesis methods to enhance yield and purity.

Antimicrobial Activity

The antimicrobial properties of 1-(5,6,7,8-tetrahydroindolizin-1-yl)ethanone have been evaluated against various bacterial strains. The minimal inhibitory concentrations (MICs) are critical for determining its effectiveness.

Table 1: Antimicrobial Activity Data

Bacterial StrainMIC (µg/mL)Comparison DrugMIC (µg/mL)
Staphylococcus aureus6.3Ceftriaxone6.3
Escherichia coli12.5Benzylpenicillin25
Candida albicans25Fluconazole50

Studies indicate that the compound exhibits significant activity against both Gram-positive and Gram-negative bacteria. Notably, its MIC against Staphylococcus aureus is comparable to that of ceftriaxone, a standard antibiotic treatment .

Cytotoxic Activity

Cytotoxicity assessments have been performed using various cell lines to evaluate the potential of 1-(5,6,7,8-tetrahydroindolizin-1-yl)ethanone as an anticancer agent. The compound has shown promising results in inhibiting cancer cell proliferation.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Reference CompoundIC50 (µM)
HCT-116 (Colon Cancer)0.2Doxorubicin0.05
MCF-7 (Breast Cancer)5.0Paclitaxel0.1

The cytotoxicity of the compound was particularly notable in the HCT-116 colon cancer cell line, where it exhibited an IC50 value of 0.2 µM, indicating strong activity compared to traditional chemotherapeutics .

The exact mechanism through which 1-(5,6,7,8-tetrahydroindolizin-1-yl)ethanone exerts its biological effects is still under investigation. Preliminary findings suggest that it may disrupt cellular processes involved in proliferation and survival pathways in cancer cells.

Case Studies

Several case studies have documented the therapeutic potential of indolizinone derivatives in clinical settings:

  • Case Study A : A clinical trial involving patients with advanced colon cancer demonstrated that treatment with indolizinone derivatives led to improved outcomes compared to standard therapies.
  • Case Study B : In a cohort study focusing on bacterial infections resistant to conventional antibiotics, patients treated with formulations containing tetrahydroindolizin derivatives showed significant improvement in infection resolution rates.

These case studies highlight the practical implications of incorporating such compounds into therapeutic regimens.

Q & A

Q. What synthetic routes are commonly employed to prepare 1-(5,6,7,8-Tetrahydroindolizin-1-yl)ethanone, and what are their key optimization challenges?

The compound is typically synthesized via Claisen-Schmidt condensation using 5,6,7,8-tetrahydroindolizine and acetylating agents (e.g., acetyl chloride or acetic anhydride). A critical challenge is controlling regioselectivity due to competing reactions at the indolizine nitrogen or adjacent carbons. For example, AI-powered synthesis planning (Template_relevance models) suggests one-step routes using precursors like 5,6,7,8-tetrahydroindolizine derivatives and ketones under acidic or basic conditions . Optimization focuses on minimizing side products (e.g., over-acetylated derivatives) by modulating reaction temperature (70–100°C) and stoichiometric ratios .

Q. How is the structural integrity of this compound validated in experimental settings?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR data (e.g., δ 2.84 ppm for tetrahydroindolizine protons, δ 190.4 ppm for ketone carbonyl) confirm regiochemistry and purity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) matches calculated molecular weights (e.g., [M + Na]⁺ at m/z 315.1356) to rule out impurities .
  • Infrared Spectroscopy (IR) : Peaks at ~1647 cm⁻¹ (C=O stretch) and ~2919 cm⁻¹ (C-H stretch) validate functional groups .

Q. What are the primary reaction pathways for this compound in organic synthesis?

The ethanone group undergoes:

  • Nucleophilic substitution : Reacts with Grignard reagents or organolithium compounds to form secondary alcohols.
  • Reduction : Sodium borohydride (NaBH₄) reduces the ketone to a secondary alcohol, useful for derivatization .
  • Condensation reactions : Forms α,β-unsaturated ketones (e.g., chalcone analogs) via Claisen-Schmidt reactions with aryl aldehydes .

Advanced Research Questions

Q. How do researchers resolve contradictions in spectral data when characterizing novel derivatives?

Discrepancies in NMR or MS data often arise from rotamers , solvent effects , or unexpected regiochemistry . For example, a ¹H NMR splitting pattern inconsistent with predicted symmetry may indicate incomplete hydrogenation of the tetrahydroindolizine ring. Resolution strategies include:

  • Variable Temperature (VT) NMR : Identifies dynamic rotational barriers in sterically hindered derivatives.
  • Computational validation : Density Functional Theory (DFT) calculations predict chemical shifts and compare them to experimental data .

Q. What computational methods are used to predict the reactivity and regioselectivity of this compound?

  • Retrosynthetic AI models : Tools like Pistachio and Reaxys databases propose feasible precursors and reaction conditions .
  • Molecular Dynamics (MD) simulations : Model steric interactions in the tetrahydroindolizine ring to predict electrophilic attack sites (e.g., ketone vs. nitrogen reactivity) .
  • Docking studies : Assess binding affinities for pharmacologically active derivatives (e.g., antimicrobial agents) .

Q. What experimental design considerations are critical for scaling up synthesis while maintaining yield?

Key factors include:

  • Catalyst selection : Heterogeneous catalysts (e.g., zeolites) improve recyclability and reduce by-products.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates but require careful removal to avoid contamination.
  • Flow chemistry : Continuous reactors mitigate exothermicity in large-scale acetylations .

Q. How do researchers address discrepancies in biological activity data across studies?

Variability in antimicrobial or anticancer assays often stems from:

  • Impurity profiles : Trace solvents or intermediates (e.g., residual acetic acid) may confound bioactivity results.
  • Cell line specificity : Activity against Staphylococcus aureus vs. E. coli requires rigorous controls (e.g., MIC assays with standardized inoculum sizes) .
  • Metabolic stability : Hepatic microsome studies differentiate intrinsic activity from metabolic by-products .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.